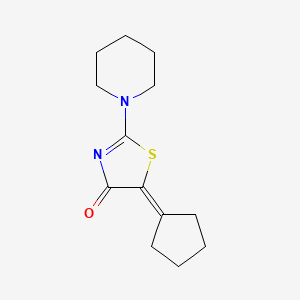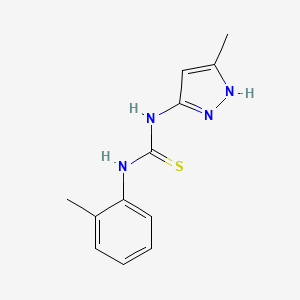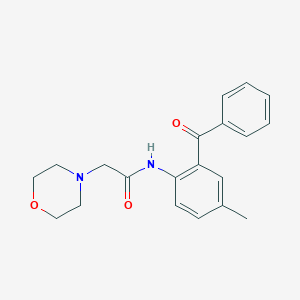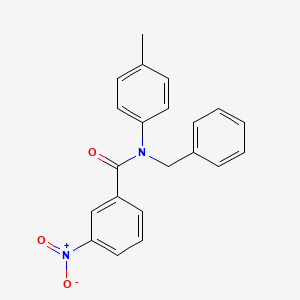
5-cyclopentylidene-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopentylidene-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one, also known as CP-544439, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CP-544439 belongs to the class of thiazolidinone derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mechanism of Action
The mechanism of action of 5-cyclopentylidene-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood, but it is thought to involve the modulation of the activity of ion channels and receptors involved in pain signaling. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in nociceptive neurons. Additionally, this compound has been shown to activate the GABAergic system, which plays a key role in the modulation of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its analgesic properties, this compound has been shown to exhibit anti-inflammatory effects in animal models of inflammation. Furthermore, this compound has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-cyclopentylidene-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one for lab experiments is its high purity and yield, which makes it a reliable and consistent compound for use in research. Additionally, this compound has been extensively studied in animal models, providing a wealth of data on its pharmacological properties. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are several potential future directions for research on 5-cyclopentylidene-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one. One area of interest is its potential use in the treatment of neuropathic pain, which is a chronic and debilitating condition that affects millions of people worldwide. Additionally, this compound may have potential applications in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Further research is needed to fully elucidate the mechanism of action of this compound and to determine its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 5-cyclopentylidene-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one involves the reaction of 2-aminothiazole with cyclopentanone and piperidine in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to provide a high yield of pure this compound, making it a viable option for large-scale production.
Scientific Research Applications
5-cyclopentylidene-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications in various disease conditions. One of the most promising areas of research is its use as an analgesic agent. Studies have shown that this compound has a potent analgesic effect in animal models of acute and chronic pain, making it a potential candidate for the development of new pain medications.
Properties
IUPAC Name |
5-cyclopentylidene-2-piperidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c16-12-11(10-6-2-3-7-10)17-13(14-12)15-8-4-1-5-9-15/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIQGWKZWRFKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)C(=C3CCCC3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B5751081.png)
![2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5751082.png)



![N'-[1-(4-bromophenyl)butylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5751115.png)

![4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5751129.png)
![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751141.png)
![3,5-dimethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5751145.png)
![2-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5751146.png)
![N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5751156.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5751159.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5751183.png)
